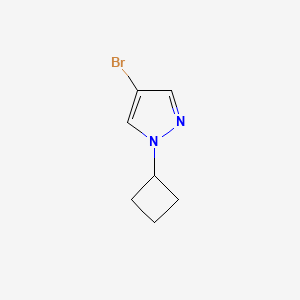

4-Bromo-1-cyclobutylpyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Modern Organic Synthesis

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are cornerstones of modern medicinal and agricultural chemistry. researchgate.netroyal-chem.commdpi.com First synthesized in 1889 by Edward Buchner, the pyrazole scaffold is now recognized as a "privileged structure" due to its presence in numerous biologically active compounds. mdpi.com The widespread importance of pyrazole derivatives stems from their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic activities. royal-chem.comijrpr.comnih.govglobalresearchonline.net This versatility has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring the therapeutic potential of this heterocyclic system. royal-chem.comnih.gov

In addition to their roles in pharmaceuticals and agrochemicals, pyrazole derivatives are significant in materials science and as ligands in catalysis. researchgate.netijrpr.comglobalresearchonline.net Their ability to coordinate with metal ions makes them effective ligands in transition metal-catalyzed reactions, facilitating the synthesis of complex organic molecules. ijrpr.com The structural diversity achievable through various substitution patterns on the pyrazole ring allows for the precise tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is crucial for drug development. ijrpr.com The synthesis of pyrazoles is well-established, with common methods including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions. nih.govscispace.combeilstein-journals.org

| Area of Application | Examples of Activities/Uses | Reference |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, neuroprotective | royal-chem.comnih.govglobalresearchonline.net |

| Agrochemicals | Fungicides, herbicides, insecticides | royal-chem.comnih.govbeilstein-journals.org |

| Organic Synthesis | Versatile synthetic intermediates, ligands for transition-metal catalysis | ijrpr.comnih.gov |

| Materials Science | Fluorescent substances, dyes | researchgate.netglobalresearchonline.net |

Role of Halogenated Heterocycles as Strategic Building Blocks

Halogenated heterocycles, such as 4-Bromo-1-cyclobutylpyrazole, are exceptionally useful as strategic building blocks in organic synthesis. mdpi.com The presence of a carbon-halogen bond (C-X) on the heterocyclic ring provides a reactive handle for further molecular elaboration, most notably through transition metal-catalyzed cross-coupling reactions. mdpi.comacs.org Techniques like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the halogenated position. mdpi.comresearchgate.net This capability is a cornerstone of modern synthetic chemistry, allowing for the divergent synthesis of large libraries of polysubstituted compounds for screening in drug discovery and materials science. acs.org

The type of halogen influences its reactivity, with the general trend being C-I > C-Br >> C-Cl. mdpi.com The carbon-bromine bond in this compound is particularly useful, offering a good balance of stability and reactivity for many standard cross-coupling protocols. The position of the halogen is also critical for determining reactivity. In pyrazole systems, electrophilic substitution, such as bromination, preferentially occurs at the electron-rich C-4 position when it is unsubstituted. rsc.orgresearchgate.net The regioselectivity of subsequent cross-coupling reactions on polyhalogenated heterocycles is governed by a combination of the carbon-halogen bond dissociation energy and electronic factors related to the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO). acs.orgbaranlab.org

| Cross-Coupling Reaction | Bond Formed | General Reactants |

|---|---|---|

| Suzuki-Miyaura | C-C (sp²-sp²) | Organoboron compound + Organic halide |

| Heck | C-C (alkene formation) | Alkene + Organic halide |

| Sonogashira | C-C (sp-sp²) | Terminal alkyne + Organic halide |

| Buchwald-Hartwig | C-N, C-O | Amine or alcohol + Organic halide |

Structural Context of the Cyclobutyl Moiety in Pyrazole Systems

The incorporation of a cyclobutyl group into molecular scaffolds is a growing strategy in medicinal chemistry to enhance pharmacological properties. nih.govru.nl The cyclobutane (B1203170) ring is not merely a passive linker; its distinct three-dimensional, puckered conformation offers several strategic advantages in drug design. nih.govresearchgate.net This non-planar structure can improve metabolic stability, induce a specific conformation in the molecule, and serve as a non-aromatic bioisostere for phenyl groups, thereby reducing planarity and potentially altering interactions with biological targets. nih.govru.nl

| Strategic Advantage | Description | Reference |

|---|---|---|

| Improved Metabolic Stability | The saturated ring can block sites of metabolic oxidation. | nih.gov |

| Conformational Restriction | Locks flexible chains into a more rigid, bioactive conformation. | nih.govru.nl |

| Filling Hydrophobic Pockets | The 3D shape can effectively occupy space in a protein's binding site. | nih.govru.nl |

| Aryl Bioisostere | Can replace aromatic rings to reduce planarity and improve properties like solubility. | nih.gov |

| Directing Pharmacophore Groups | The puckered structure can orient functional groups for optimal target interaction. | nih.govru.nl |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-cyclobutylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILOMGXFNRGZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002309-50-3 | |

| Record name | 4-Bromo-1-cyclobutylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1 Cyclobutylpyrazole and Analogous Systems

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in the synthesis of 4-bromo-1-cyclobutylpyrazole. Key methods include cyclocondensation and multicomponent reactions, which offer versatility and efficiency in constructing the heterocyclic scaffold.

Cyclocondensation Approaches, including 1,3-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com This approach is straightforward and allows for the rapid formation of polysubstituted pyrazoles. mdpi.comnih.gov In the context of synthesizing 1-cyclobutylpyrazole (B2776029), a 1,3-dicarbonyl compound would be reacted with cyclobutylhydrazine.

The reaction typically proceeds by mixing the 1,3-dicarbonyl compound and the hydrazine derivative, often in a solvent like ethanol (B145695). nih.gov The use of an acid catalyst, such as lithium perchlorate (B79767) or nano-ZnO, can enhance the reaction rate and yield. mdpi.com A significant challenge in this method is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine. mdpi.comnih.gov However, careful selection of reaction conditions and substrates can often favor the formation of the desired isomer. For instance, conducting the reaction in aprotic dipolar solvents can lead to better regioselectivity compared to protic solvents like ethanol. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 1,3-Diketone | Hydrazine derivative | Varies (e.g., acid catalyst) | Polysubstituted pyrazole | mdpi.comnih.gov |

| Arylhydrazine hydrochloride | 1,3-Diketone | Aprotic dipolar solvent | 1-Arylpyrazole (improved regioselectivity) | nih.gov |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | 1,3,5-Substituted pyrazole | mdpi.com |

Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. nih.govtcichemicals.com This strategy is advantageous for creating molecular libraries for drug discovery. nih.govtaylorfrancis.com

Several MCRs have been developed for pyrazole synthesis. mdpi.com One common strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. nih.gov For example, an enolate can be reacted with a carboxylic acid chloride to form a 1,3-diketone, which then reacts with a hydrazine in a one-pot process. nih.gov Another MCR approach involves the reaction of an aldehyde, a ketone, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| Enolate | Carboxylic acid chloride | Hydrazine | One-pot | Pyrazole | nih.gov |

| Ketone | Aldehyde | Hydrazine monohydrochloride | Mild, then in situ oxidation | Pyrazole | organic-chemistry.org |

| Vinyl azide | Aldehyde | Tosylhydrazine | Base | 3,4,5-Trisubstituted 1H-pyrazole | organic-chemistry.org |

Approaches for C-Br Bond Formation in Pyrazole Scaffolds

Once the 1-cyclobutylpyrazole core is synthesized, the next step is the introduction of a bromine atom at the C-4 position. This is typically achieved through electrophilic bromination.

Direct Electrophilic Bromination Protocols

Direct electrophilic bromination is a common method for the halogenation of aromatic and heteroaromatic rings. libretexts.orglibretexts.org For pyrazoles, the C-4 position is generally the most susceptible to electrophilic attack due to the electron-donating nature of the nitrogen atoms.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of pyrazoles at the 4-position. rsc.org The reaction is typically carried out under mild conditions, for example, in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. rsc.org This method is effective and generally provides good yields of the desired 4-bromopyrazole. The use of NBS is advantageous as it is a solid, easy-to-handle reagent, and the byproduct, succinimide, can often be easily removed. youtube.com

Visible-light photoredox catalysis using an organic dye like erythrosine B can enhance the electrophilicity of NBS, leading to faster reaction times and milder conditions for the bromination of various heterocycles, including pyrazoles. acs.org

| Substrate | Brominating Agent | Catalyst/Conditions | Product | Reference |

| 1H-Pyrazole derivative | NBS | DMF, 0 °C | 4-Bromo-1H-pyrazole derivative | rsc.org |

| Pyrazole | NBS | Erythrosine B, visible light | 4-Bromopyrazole | acs.org |

| 1,3-Diketone, Arylhydrazine | N-Bromosaccharin | Silica (B1680970) gel supported sulfuric acid | 4-Bromo-1,3,5-trisubstituted pyrazole | researchgate.net |

While direct bromination with reagents like NBS is often effective, catalytic methods can offer alternative or improved routes. For less reactive substrates, a catalyst such as a Lewis acid (e.g., FeBr₃) can be used to polarize the brominating agent (e.g., Br₂), making it a more potent electrophile. libretexts.orglibretexts.org

More advanced techniques involve transition metal-catalyzed C-H activation/bromination. Palladium-catalyzed C-H bromination has been developed for the direct functionalization of pyrazole rings. nih.govnih.gov These methods allow for the direct conversion of a C-H bond to a C-Br bond with high regioselectivity. For instance, a palladium-pivalate catalytic system has been identified as effective for the C-H arylation of pyrazoles, and similar principles can be applied to bromination. nih.govnih.gov While highly effective, these methods often require more specialized catalysts and conditions compared to direct electrophilic bromination with NBS.

| Substrate | Brominating Agent | Catalyst/Conditions | Product | Reference |

| Benzene | Br₂ | FeBr₃ | Bromobenzene | libretexts.orglibretexts.org |

| SEM-protected pyrazole | (for arylation) | Palladium-pivalate system | C-4 arylated pyrazole (bromination is a subsequent step) | nih.govnih.gov |

| Aromatic amines | KBr/H₅IO₆ | Dichloromethane-water | Mono-bromo aromatic amines | organic-chemistry.org |

Oxidative Bromination Methods

Oxidative bromination serves as an environmentally conscious and flexible strategy for the synthesis of bromo-containing aromatic compounds. researchgate.net This approach avoids the direct use of hazardous molecular bromine (Br2) by utilizing bromide salts (like HBr or KBr) in conjunction with an oxidant. researchgate.netnih.gov The choice of oxidant is crucial and can influence the reaction's efficiency and selectivity. researchgate.net

A variety of oxidizing agents have been successfully employed for the bromination of aromatic and heteroaromatic compounds. These include hydrogen peroxide, Oxone®, and even molecular oxygen, often in the presence of a catalyst. researchgate.netnih.gov For instance, a nanocatalyst of Fe3O4@SiO2/CuO has been used for the aerobic bromination of aromatic compounds with high regioselectivity. researchgate.net

Electrochemical methods also present a promising avenue for oxidative bromination. mdpi.comresearchgate.net Anodic bromination of pyrazoles can be carried out effectively in a divided cell using a platinum anode and alkali metal bromides in aqueous or mixed solvent systems. mdpi.com This electro-organic approach allows for precise control over reaction conditions and can lead to high yields of 4-bromopyrazoles. mdpi.comresearchgate.net For some pyrazole derivatives, electrochemical bromination has been shown to be more effective than chlorination, with product yields ranging from 55% to 94%. mdpi.com

The mechanism of oxidative bromination can vary. In some systems, an in-situ generated electrophilic brominating species, such as hypobromous acid (HOBr), is responsible for the bromination. researchgate.netacs.org In electrochemical synthesis, the process typically involves the electrooxidation of bromide ions to bromine, which then reacts with the pyrazole substrate. mdpi.com

Indirect Bromination via Precursors

Indirect methods for the bromination of pyrazoles often involve the use of a precursor that is later converted to the bromo-substituted derivative. A common strategy is the use of N-halosuccinimides, such as N-bromosuccinimide (NBS). mdpi.comencyclopedia.pubcambridgescholars.com The reaction of pyrazoles with NBS can be carried out under mild conditions in solvents like carbon tetrachloride or even water, providing excellent yields of 4-bromopyrazoles without the need for a catalyst. tandfonline.com N-bromosaccharin (NBSac), a more reactive analogue of NBS, has also been effectively used for the one-pot synthesis of 4-bromopyrazole derivatives from 1,3-dicarbonyls and arylhydrazines. jmcs.org.mxresearchgate.net

Another indirect route involves the synthesis of a silylated or stannylated pyrazole intermediate. researchgate.net For example, 4-metalated pyrazoles can be synthesized from 4-haloazoles via silyl- or stannylcupration. researchgate.net These intermediates can then undergo further reactions to introduce the bromo substituent.

Lithiation followed by reaction with a bromine source is another established indirect method. The 5-position of the pyrazole ring has the most acidic proton, and treatment with a strong base like n-butyllithium followed by a bromine source such as tetrabromomethane can achieve halogenation at this position. encyclopedia.pub For substitution at the 4-position, a lithium-iodine exchange on a 4-iodopyrazole (B32481) precursor, followed by quenching with a bromine electrophile, can be employed. nih.gov

Introduction of the Cyclobutyl Substituent

N-Alkylation Strategies with Cyclobutyl Precursors

The introduction of the cyclobutyl group at the N-1 position of the pyrazole ring is typically achieved through N-alkylation. This reaction involves a pyrazole, which may or may not be pre-brominated, and a cyclobutyl-containing electrophile, such as a cyclobutyl halide. nih.govnih.govgoogle.com

Traditional N-alkylation methods often utilize a base to deprotonate the pyrazole, rendering it more nucleophilic. google.com However, these methods can sometimes lead to a mixture of regioisomers, especially with unsymmetrical pyrazoles. To address this, catalyst-controlled alkylation strategies are being developed. For instance, engineered enzymes have been used to achieve highly regioselective N-alkylation of pyrazoles with haloalkanes. nih.govnih.gov This biocatalytic approach utilizes a two-enzyme cascade to generate a non-natural S-adenosyl-L-methionine analog from the haloalkane, which then serves as the alkylating agent in a highly selective C-N bond formation. nih.govnih.gov

Phase-transfer catalysis offers another efficient method for N-alkylation, often performed under solvent-free conditions. researchgate.net Catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) in the presence of a base such as sodium hydroxide (B78521) can facilitate the N-alkylation of 4-bromopyrazole. researchgate.net Additionally, basic modified molecular sieves, such as (Cs)Al-SBA-15 and DEAPTS/MCM-41, have proven to be effective catalysts for the N-alkylation of pyrazoles with alkyl bromides. researchgate.net

Cyclobutyl Ring Formation on Pyrazole Derivatives

While less common for the synthesis of 1-cyclobutylpyrazoles, methods involving the formation of the cyclobutyl ring directly on a pre-functionalized pyrazole are conceptually possible. One such approach could be a [2+2] cycloaddition reaction. For example, the reaction of 1-vinylpyrazole with tetracyanoethylene (B109619) has been shown to yield 1-(2,2,3,3-tetracyano-1-cyclobutyl)pyrazoles. researchgate.netmdpi.com This type of reaction involves the formation of a π-π complex followed by the cycloaddition. researchgate.netmdpi.com

One-Pot and Cascade Reactions in this compound Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. jmcs.org.mxzioc.ru Several methodologies have been developed for the synthesis of substituted pyrazoles, including those that could be adapted for this compound.

A notable one-pot synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-diketones with arylhydrazines in the presence of silica gel-supported sulfuric acid as a catalyst and N-bromosaccharin as the brominating agent, all under solvent-free conditions. jmcs.org.mxresearchgate.net This method has been shown to be rapid and high-yielding for a variety of substituted pyrazoles. jmcs.org.mxresearchgate.net

Cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, are also powerful tools. zioc.ruorganic-chemistry.orgnih.govsioc-journal.cn For example, a rhodium-catalyzed addition-cyclization cascade of hydrazines with alkynes has been developed to produce highly substituted pyrazoles. organic-chemistry.org Another example is an iodine-promoted cascade involving 1,3-dicarbonyl compounds and oxamic acid thiohydrazides to yield functionalized pyrazoles. zioc.rumdpi.com A four-step, one-pot synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been reported, which includes a Sonogashira coupling, cyclocondensation, bromination with N-bromosuccinimide, and a final Suzuki coupling. beilstein-journals.orgacs.org

Green Chemistry Approaches in Pyrazole Bromination

The principles of green chemistry aim to design chemical processes that are environmentally benign. scirp.org In the context of pyrazole bromination, this often involves replacing hazardous reagents and solvents with safer alternatives. researchgate.netnih.govcambridgescholars.comresearchgate.net

A key green approach is the use of water as a solvent. The reaction of pyrazoles with N-bromosuccinimide in water has been shown to be an efficient and high-yielding method for the synthesis of 4-bromopyrazoles. tandfonline.com Another green brominating system utilizes a bromide-bromate couple (e.g., NaBr-NaBrO3) in an aqueous medium. researchgate.netacs.orgcambridgescholars.com Upon acidification, this mixture generates bromine in-situ, avoiding the handling of liquid bromine. researchgate.netcambridgescholars.com

The use of ionic liquids as reaction media also aligns with green chemistry principles. bohrium.com A sustainable method for the bromination of methoxy (B1213986) arenes has been developed using sodium bromide in a melted salt of ferric chloride hexahydrate, which acts as a green ionic liquid. bohrium.com This method avoids the need for strong oxidants and toxic reagents. bohrium.com

Furthermore, solvent-free reaction conditions, as seen in the one-pot synthesis of 4-bromopyrazoles using a pestle and mortar for grinding the reactants, represent a significant step towards greener synthesis. jmcs.org.mxresearchgate.net Electrocatalytic methods that use sodium halides as both the halogen source and the supporting electrolyte, thus avoiding chemical oxidants, are also considered a green approach to the synthesis of 4-halopyrazoles. rsc.org

Reactivity and Synthetic Transformations of 4 Bromo 1 Cyclobutylpyrazole

Role as a Versatile Synthetic Intermediate

4-Bromo-1-cyclobutylpyrazole is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond at the C4 position of the pyrazole (B372694) ring. This bond provides a reactive handle for introducing a diverse array of substituents onto the pyrazole core. Brominated pyrazoles are widely recognized as useful synthetic intermediates for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Negishi couplings. jmcs.org.mxresearchgate.net The ability to participate in these reactions allows for the construction of complex molecules, making compounds like this compound essential in the synthesis of pharmacologically active compounds and advanced materials. jmcs.org.mxscielo.org.mx The N-cyclobutyl group, while sterically significant, is electronically neutral and generally does not interfere with the fundamental reactivity at the C4-position, allowing for predictable and controlled functionalization.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. This compound is an excellent substrate for such transformations, particularly through palladium-catalyzed cross-coupling reactions that leverage the reactive C-Br bond.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming C-C bonds. nih.gov For brominated pyrazoles, these reactions typically involve the oxidative addition of a palladium(0) complex to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for creating biaryl and related structures. nih.gov While direct studies on this compound are not extensively detailed, the reactivity of analogous 4-bromopyrazole systems provides a clear indication of its synthetic potential. For example, the Suzuki-Miyaura coupling of various 4-bromo aminopyrazoles with aryl, heteroaryl, and styryl boronic acids has been successfully developed. researchgate.net Similarly, ethyl 4-bromo-1H-pyrazole-5-carboxylate reacts with phenylboronic acid in the presence of a palladium catalyst to give the 4-phenyl substituted product in excellent yield. researchgate.net

These transformations typically employ a palladium catalyst, such as Pd(PPh₃)₄ or precatalysts like XPhos Pd G2, in combination with a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent system, which can include aqueous mixtures of dioxane, ethanol (B145695), or toluene. youtube.comresearchgate.netnih.govmdpi.com The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

| Substrate (Analogue) | Coupling Partner | Catalyst | Base | Solvent | Yield |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 93% |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 48% |

| 4-Bromo aminopyrazoles | Styryl boronic acids | XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | Good |

| 7-Bromo-1H-indazol-4-yl sulfonamide | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 99% |

This table presents data from Suzuki-Miyaura reactions of various 4-bromopyrazole and bromoindazole analogues to illustrate the expected reactivity. nih.govresearchgate.net

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org The reactivity of 4-bromopyrazoles in Sonogashira couplings is well-established, indicating that this compound would be a suitable substrate. jmcs.org.mx

The reaction is typically carried out using a palladium catalyst like PdCl₂(PPh₃)₂ in conjunction with a copper(I) salt (e.g., CuI) and an amine base such as triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org More recent protocols have been developed that are copper-free, which can prevent the undesirable homocoupling of alkynes. libretexts.orgorganic-chemistry.org The choice of solvent, base, and ligands can be optimized to achieve high yields for a variety of substrates. organic-chemistry.org

| Substrate (Analogue) | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield |

| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp. | Good |

| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | 80-120 °C | Moderate to Excellent |

This table summarizes general conditions for Sonogashira couplings of aryl bromides, which are applicable to this compound. wikipedia.orgorganic-chemistry.org

Beyond the Suzuki and Sonogashira reactions, the C4-bromo substituent of the pyrazole ring can participate in other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The reaction of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with acrolein diethyl acetal (B89532) has been shown to proceed in good yield. researchgate.net The Heck reaction is typically catalyzed by a palladium source like Pd(OAc)₂ and requires a base. nih.govorganic-chemistry.orgnih.gov It is a powerful tool for vinylation of heteroaryl halides.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It is a cornerstone of modern medicinal chemistry for synthesizing arylamines. Studies on 4-bromo-1-tritylpyrazole have shown successful C-N coupling with various amines using a palladium catalyst (e.g., Pd(dba)₂) and a bulky phosphine (B1218219) ligand (e.g., tBuDavePhos). researchgate.netnih.govresearchgate.net The reaction scope can be sensitive to the steric properties of the amine, with amines lacking β-hydrogens often giving better yields under palladium catalysis. nih.gov Unprotected 4-bromopyrazoles have also been successfully coupled with a broad range of aliphatic, aromatic, and heteroaromatic amines. nih.gov

The term "nucleophilic addition" typically refers to the addition of a nucleophile to an unsaturated system, such as a carbonyl or an alkene. For an aromatic system like pyrazole, this is uncommon. However, the related process of Nucleophilic Aromatic Substitution (SₙAr) can occur, where a nucleophile replaces a leaving group on the ring. wikipedia.orgyoutube.com

For SₙAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org The pyrazole ring itself is considered electron-rich, and without strong activating groups, the C4-bromo position of this compound is generally unreactive toward direct SₙAr with common nucleophiles under standard conditions. libretexts.org Alternative pathways, such as those involving organometallic reagents or radical mechanisms, may facilitate substitution but are distinct from classical nucleophilic addition or SₙAr. organic-chemistry.orgscispace.comrsc.org Therefore, this class of reaction is not a primary pathway for the transformation of this compound unless the ring is further substituted with powerful electron-withdrawing functionalities.

Cross-Coupling Reactions of Brominated Pyrazoles

Carbon-Heteroatom Bond Forming Reactions

The bromine atom at the C4 position of the pyrazole ring is amenable to a variety of substitution reactions, enabling the introduction of diverse heteroatom-containing functional groups. These transformations are typically achieved through transition-metal-catalyzed cross-coupling reactions.

The replacement of the bromine atom on the pyrazole ring with various nucleophiles is a powerful strategy for introducing new functionalities. While direct nucleophilic aromatic substitution is generally difficult on electron-rich pyrazole rings, transition-metal catalysis provides efficient pathways for these transformations.

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. wikipedia.org In the context of 4-bromopyrazoles, this reaction allows for the introduction of a wide range of nitrogen nucleophiles. For 4-bromo-1-tritylpyrazole, it has been shown that palladium-catalyzed coupling with aromatic or bulky amines lacking β-hydrogens proceeds efficiently. researchgate.netnih.gov However, reactions with cyclic or alkylamines that possess β-hydrogens can result in lower yields due to competing β-hydride elimination. nih.gov By analogy, this compound is expected to react with various amines in the presence of a palladium catalyst and a suitable ligand to afford the corresponding 4-aminopyrazole derivatives. The choice of ligand is crucial for the success of these couplings, with bulky biarylphosphine ligands often showing high efficacy. nih.govnih.gov

Table 1: Predicted Outcomes of Buchwald-Hartwig Amination with this compound

| Amine Nucleophile | Catalyst/Ligand System (Analogous Reactions) | Expected Product |

|---|---|---|

| Aniline | Pd(dba)₂ / tBuDavePhos | 4-Anilino-1-cyclobutylpyrazole |

| Piperidine | Pd(dba)₂ / tBuXPhos | 4-(Piperidin-1-yl)-1-cyclobutylpyrazole |

| Pyrrolidine | Ni/photoredox catalyst | 4-(Pyrrolidin-1-yl)-1-cyclobutylpyrazole |

| Benzylamine | Pd₂(dba)₃ / Xantphos | 4-(Benzylamino)-1-cyclobutylpyrazole |

Copper-Catalyzed C-N Coupling (Ullmann Condensation):

The Ullmann condensation offers an alternative, copper-catalyzed route to C-N bond formation. wikipedia.org This method can be complementary to palladium-catalyzed reactions, particularly for alkylamines. nih.gov For instance, the copper(I)-catalyzed amination of 4-iodo-1-tritylpyrazole has been shown to be effective for alkylamines that are poor substrates in palladium-catalyzed systems. researchgate.net It is therefore anticipated that this compound could undergo Ullmann-type couplings with various amines, potentially providing better yields for certain substrates compared to the Buchwald-Hartwig reaction.

Palladium-Catalyzed Cyanation:

The introduction of a nitrile group at the C4 position can be achieved through palladium-catalyzed cyanation. This transformation has been successfully applied to 4-bromopyrazoles using cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.gov This method is noted for its utility with heteroaryl bromides and provides a pathway to valuable synthetic intermediates. The resulting 4-cyano-1-cyclobutylpyrazole could be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine.

While the N1 position of the pyrazole ring in the target molecule is already substituted with a cyclobutyl group, it is important to consider the reactivity of the N2 nitrogen atom. In N-unsubstituted pyrazoles, alkylation can occur at either nitrogen, with the regioselectivity influenced by the substituents on the pyrazole ring and the nature of the alkylating agent. For 1-substituted pyrazoles, the lone pair of electrons on the N2 nitrogen is available for further reactions, such as quaternization with alkyl halides, although this typically requires forcing conditions.

Functionalization of the Cyclobutyl Ring

The cyclobutyl moiety in this compound presents opportunities for further synthetic modifications, although such transformations are less commonly explored compared to the functionalization of the pyrazole ring. The stability of the cyclobutyl ring generally requires specific strategies for its functionalization. nih.gov

Potential transformations could involve C-H activation or radical-based reactions to introduce new substituents onto the cyclobutyl ring. However, these reactions would need to be highly selective to avoid competing reactions on the pyrazole ring. Another possibility is the oxidative cleavage of the cyclobutyl ring under harsh conditions, though this would fundamentally alter the core structure of the molecule. researchgate.net Ring expansion of the cyclobutyl group to a cyclopentyl ring is also a conceivable transformation, potentially mediated by transition metals, although this has not been specifically reported for N-cyclobutylpyrazoles. nih.govorganic-chemistry.org The development of methods for the selective functionalization of the cyclobutyl ring in such systems remains an area for further investigation.

Spectroscopic Characterization Methods for 4 Bromo 1 Cyclobutylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 4-Bromo-1-cyclobutylpyrazole, ¹H and ¹³C NMR are fundamental for confirming its structure, while advanced 2D NMR techniques can further elucidate the connectivity.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the pyrazole (B372694) ring and the cyclobutyl group would appear in distinct regions. The two protons on the pyrazole ring are in different chemical environments and are expected to appear as singlets, given the substitution pattern. The proton at the C3 position would likely be downfield compared to the proton at the C5 position due to the influence of the adjacent nitrogen atoms.

The protons of the cyclobutyl group would present more complex splitting patterns. The methine proton (CH) attached to the pyrazole nitrogen is expected to be the most downfield of the cyclobutyl protons. The remaining six methylene (B1212753) protons (CH₂) would likely appear as multiplets due to spin-spin coupling with each other.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazole H-3 | 7.5 - 7.7 | Singlet |

| Pyrazole H-5 | 7.4 - 7.6 | Singlet |

| Cyclobutyl CH-N | 4.5 - 5.0 | Multiplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom attached to the bromine (C4) on the pyrazole ring would be significantly influenced by the halogen's electronegativity. The other two pyrazole carbons (C3 and C5) would also have characteristic chemical shifts.

The four carbon atoms of the cyclobutyl ring would also be distinguishable. The methine carbon bonded to the nitrogen atom would appear at a lower field compared to the methylene carbons.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-4 | 90 - 95 |

| Pyrazole C-5 | 128 - 132 |

| Cyclobutyl C-N | 55 - 60 |

| Cyclobutyl CH₂ | 25 - 35 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons in the cyclobutyl ring, helping to decipher the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connection of the cyclobutyl ring to the nitrogen atom of the pyrazole ring and for assigning the quaternary C4 carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic pyrazole ring and the aliphatic cyclobutyl group, as well as C=C and C=N stretching vibrations within the pyrazole ring. The C-Br stretching frequency would also be a key feature.

Expected IR Absorption Bands for this compound

| Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (pyrazole) | 3100 - 3150 |

| C-H stretch (cyclobutyl) | 2850 - 3000 |

| C=N stretch (pyrazole) | 1500 - 1550 |

| C=C stretch (pyrazole) | 1450 - 1500 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula C₇H₉BrN₂.

Predicted HRMS Data for this compound

| Ion | Predicted m/z |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is employed to determine its molecular weight, confirm its elemental composition, and study its fragmentation patterns.

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. youtube.com This results in the appearance of two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z), referred to as the M and M+2 peaks. youtube.com

In a typical analysis, the compound is first ionized, commonly using techniques like electrospray ionization (ESI), to form charged adducts. The predicted m/z values for various protonated and sodiated adducts of this compound are essential for identifying the correct molecular ion in the mass spectrum.

Table 1: Predicted LC-MS Adducts and Collision Cross Section (CCS) for this compound Data is based on theoretical predictions.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 201.00218 |

| [M+Na]⁺ | 222.98412 |

| [M-H]⁻ | 198.98762 |

| [M+NH₄]⁺ | 218.02872 |

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragmentation patterns provides evidence for the compound's structure. For this compound, key fragmentation pathways would likely include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of photons in this energy range promotes electrons from a ground electronic state to a higher energy excited state. msu.edu For organic molecules like this compound, the most significant absorptions are typically due to π → π* and n → π* transitions associated with the pyrazole ring.

The parent pyrazole molecule exhibits a strong absorption maximum (λmax) around 203 nm, which is attributed to a π → π* transition within the aromatic ring. rsc.org The introduction of substituents onto the pyrazole ring can cause a shift in the λmax to longer wavelengths (a bathochromic shift) and an increase in the absorption intensity (a hyperchromic effect). utoronto.ca

The expected UV-Vis spectrum of this compound can be estimated by considering the contributions of its substituents:

Bromo Group: A bromine atom attached to a conjugated system typically induces a bathochromic shift. Empirical rules suggest this shift can be in the range of +15 to +30 nm. utoronto.ca

Cyclobutyl Group: An N-alkyl substituent, such as the cyclobutyl group, generally has a minor electronic effect but can contribute a small bathochromic shift of approximately +10 nm. utoronto.ca

Based on these substituent effects, the primary π → π* absorption band for this compound is expected to be shifted to a longer wavelength compared to the unsubstituted pyrazole core.

Table 2: Estimated Contribution to UV-Vis Absorption Maximum (λmax) Values are based on typical substituent effects on aromatic systems.

| Component | Base λmax (nm) | Substituent Contribution (nm) | Estimated λmax (nm) |

|---|---|---|---|

| Pyrazole Core | ~203 rsc.org | - | - |

| Bromo Group | - | +15 to +30 utoronto.ca | - |

| N-Cyclobutyl Group | - | ~+10 utoronto.ca | - |

| This compound | - | - | ~228 to ~243 |

Experimental measurement in a suitable solvent, such as ethanol (B145695) or methanol, would be required to determine the precise λmax and molar absorptivity (ε) for the compound, confirming the presence of the conjugated pyrazole system.

Advanced Chiroptical Spectroscopic Methods for Stereochemical Analysis (e.g., Vibrational Circular Dichroism)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgbruker.com It is an exceptionally powerful method for determining the absolute configuration and solution-state conformation of chiral molecules. nih.govethz.ch A VCD spectrum provides a unique fingerprint of a molecule's three-dimensional stereochemistry. acs.org

The methodology involves measuring the experimental VCD spectrum of a chiral compound and comparing it to a theoretical spectrum generated through ab initio quantum-mechanical calculations, often using Density Functional Theory (DFT). nih.govspectroscopyeurope.com A match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. spectroscopyeurope.com

However, the phenomenon of circular dichroism is only observed in chiral molecules—those that are non-superimposable on their mirror images. bruker.com The target compound, this compound, is an achiral molecule. It lacks a stereocenter and possesses a plane of symmetry, meaning it is superimposable on its mirror image. Therefore, this compound will not produce a VCD signal; its VCD spectrum will be null (ΔA = Aₗ - Aᵣ = 0). bruker.com

While VCD is not applicable for the direct analysis of this compound itself, it would be an indispensable tool for the stereochemical analysis of any chiral derivatives that could be synthesized from it. For instance, if a chiral substituent were introduced to the cyclobutyl ring or if the compound were part of a larger, chiral molecular assembly, VCD could be used to:

Determine the absolute configuration of the newly formed stereocenters.

Investigate the preferred conformations (e.g., puckering of the cyclobutyl ring) of these chiral derivatives in solution. acs.org

Monitor changes in enantiomeric excess during a chemical reaction. nih.gov

Computational and Theoretical Studies on 4 Bromo 1 Cyclobutylpyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern chemistry, offering a lens into the electronic behavior of molecules. For 4-Bromo-1-cyclobutylpyrazole, these calculations illuminate its stability, reactivity, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It has become a popular tool for predicting molecular properties due to its balance of accuracy and computational efficiency. scirp.org DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing molecular geometries and understanding the electronic properties of compounds like substituted pyrazoles. icm.edu.pl

Global chemical reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's stability and reactivity. icm.edu.pl These parameters help in understanding the molecule's resistance to electron cloud deformation and its propensity to participate in chemical reactions. icm.edu.pl

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The distribution of these orbitals across a molecule indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

For pyrazole (B372694) derivatives, the HOMO and LUMO are often delocalized across the entire molecular framework, indicating that various parts of the molecule can be involved in chemical reactions. icm.edu.plnih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For instance, in some pyrazole derivatives, the energy gap has been calculated to be in the range of 4.75 to 5.44 eV. nih.gov The introduction of different substituents can significantly alter this energy gap and, consequently, the reactivity of the compound. mdpi.com

| Parameter | Description | Typical Range for Pyrazoles (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 to 5.5 |

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. One of its key areas is the development of Quantitative Structure-Property Relationships (QSPR), which aim to correlate the chemical structure of a compound with its physical, chemical, and biological properties. pnu.edu.ua

Prediction of Spectroscopic Signatures

Computational methods are also powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Computational NMR Chemical Shift Prediction

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra have become a valuable aid in structural elucidation. researchgate.net Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with reasonable accuracy. researchgate.net

For this compound, computational NMR predictions would provide theoretical chemical shift values for the protons and carbons of the pyrazole ring, the cyclobutyl group, and any other relevant nuclei. These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net The chemical shifts are sensitive to the electronic environment of the nuclei, and therefore, the substituents on the pyrazole ring will have a discernible effect on the calculated values. nih.gov

| Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|

| Pyrazole Ring Protons | 6.0 - 8.0 |

| Cyclobutyl Protons | 1.5 - 4.5 |

| Pyrazole Ring Carbons | 100 - 150 |

| Cyclobutyl Carbons | 15 - 70 |

Calculated Vibrational Frequencies (e.g., Raman, IR)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. uni-siegen.de Computational chemistry allows for the prediction of these vibrational frequencies through methods like DFT. faccts.de The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) yields the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. faccts.de

For this compound, calculated vibrational spectra would show characteristic bands corresponding to the stretching and bending modes of the pyrazole ring, the C-Br bond, and the C-H and C-C bonds of the cyclobutyl group. researchgate.netresearchgate.net Comparing these calculated frequencies with experimental IR and Raman spectra is a powerful method for confirming the structure and understanding the vibrational dynamics of the molecule. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical method. faccts.de

| Vibrational Mode | Predicted Frequency Range (cm-1) | Spectroscopy |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=N Stretch | 1550 - 1650 | IR, Raman |

| C=C Stretch | 1450 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

The requested information on computational and theoretical studies focusing specifically on the reaction mechanism elucidation of this compound could not be located in the publicly available research.

While general computational studies on the synthesis and reaction mechanisms of various pyrazole derivatives exist, detailed research findings, including data tables and specific reaction mechanism elucidation via computational chemistry for the compound this compound, are not available in the searched resources. researchgate.netresearchgate.netnih.govacs.orgeurjchem.com

Therefore, the section "5.4. Reaction Mechanism Elucidation via Computational Chemistry" cannot be generated with scientifically accurate and verifiable information at this time. Further primary research in this specific area would be required to provide the detailed analysis requested.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes

The demand for structurally diverse pyrazole (B372694) libraries for applications in drug discovery and materials science is a major driver for the development of new synthetic strategies. While classical methods like the Knorr pyrazole synthesis have been foundational, future efforts will likely concentrate on multicomponent reactions (MCRs), one-pot syntheses, and innovative catalytic systems to enhance efficiency and atom economy. tandfonline.commdpi.com

MCRs, in particular, offer a powerful approach to rapidly construct complex molecular architectures from simple starting materials in a single synthetic operation. tandfonline.commdpi.com The exploration of isocyanide-based MCRs has already demonstrated significant potential for generating highly functionalized pyrazole derivatives in high yields. tandfonline.com Future work could expand the scope of MCRs by identifying novel, readily available building blocks and developing new catalytic systems that can promote these complex transformations with high selectivity.

Exploration of Advanced Functionalization Strategies

The functionalization of the pyrazole core is critical for fine-tuning the chemical and biological properties of these compounds. While traditional methods often require pre-functionalized starting materials, modern research is increasingly focused on the direct functionalization of C-H bonds, which represents a more atom-economical and efficient approach. nih.govresearchgate.netrsc.org

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of a wide range of substituents onto the pyrazole ring. nih.govrsc.org Future research will likely focus on expanding the repertoire of transition metal catalysts, including those based on earth-abundant and non-toxic metals, to effect a broader range of C-H functionalization reactions such as arylation, alkenylation, and alkylation with greater control over regioselectivity. researchgate.netrsc.org The development of new directing groups that can be easily installed and removed will also be instrumental in achieving precise control over the site of functionalization. rsc.org

Moreover, the strategic use of halogenated pyrazole intermediates, such as 4-bromo-1-cyclobutylpyrazole, as platforms for further diversification will remain a key strategy. The bromine atom serves as a versatile handle for introducing additional functionalities through various cross-coupling reactions, such as Suzuki and Sonogashira reactions. nih.govresearchgate.net Future investigations could explore novel cross-coupling methodologies that proceed under milder conditions and tolerate a wider array of functional groups.

Application of Machine Learning in Synthetic Design and Prediction

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the design and synthesis of pyrazole derivatives. nih.govyoutube.com These technologies can accelerate the discovery of new compounds with desired properties by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. researchgate.netyoutube.com

ML models can be trained on large datasets of known reactions to predict the feasibility and yield of a proposed synthetic step, thereby reducing the need for extensive empirical screening. researchgate.net This predictive capability can guide chemists in selecting the most promising synthetic strategies from the outset. Furthermore, deep learning algorithms can be employed in de novo drug design to generate novel pyrazole structures with predicted biological activity against specific targets. nih.govyoutube.com

Future research in this area will likely involve the development of more sophisticated and accurate predictive models. This will require the curation of large, high-quality datasets of chemical reactions and the development of novel algorithms that can capture the complex relationships between reactants, reagents, and reaction outcomes. The ultimate goal is to create a closed-loop system where AI proposes novel molecules and their synthetic routes, which are then synthesized and tested in an automated fashion, with the results feeding back into the model to continuously improve its predictive power.

Sustainable and Environmentally Benign Synthesis of Pyrazole Derivatives

In line with the growing emphasis on green chemistry, the development of sustainable and environmentally friendly methods for pyrazole synthesis is a critical area of future research. nih.govbenthamdirect.comresearchgate.net This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. thieme-connect.comcitedrive.com

A key focus will be on the use of green solvents, with water being an ideal choice due to its abundance, non-toxicity, and non-flammability. thieme-connect.comthieme-connect.com Research into developing catalytic systems that are effective in aqueous media will be crucial for expanding the scope of water-based pyrazole syntheses. thieme-connect.com Additionally, solvent-free reaction conditions, often facilitated by microwave or ultrasonic irradiation, offer a promising alternative for reducing solvent waste. benthamdirect.comjetir.org

The use of recyclable catalysts, such as heterogeneous catalysts or nanocatalysts, is another important aspect of sustainable synthesis. thieme-connect.comjetir.orgeurasianjournals.com These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing both cost and environmental impact. nih.gov Future work will focus on designing highly active and stable recyclable catalysts for a variety of pyrazole-forming reactions. The principles of atom economy will also continue to be a guiding factor, with a preference for synthetic methods, such as addition and multicomponent reactions, that incorporate the maximum number of atoms from the starting materials into the final product. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-cyclobutylpyrazole, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves cyclobutylation of pyrazole precursors. For example, coupling cyclobutyl groups to bromopyrazole cores via transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig reactions). Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5–10% Pd) significantly affect yields. Evidence from similar bromopyrazole syntheses shows that >98% purity can be achieved via high-performance liquid chromatography (HPLC) purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm cyclobutyl integration and bromine substitution patterns. Aromatic protons in pyrazole typically resonate at δ 6.5–8.0 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical MW for CHBrN: 201.04 g/mol).

- X-ray Crystallography : Resolves regiochemical ambiguities in bromine positioning .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent degradation. Bromine substituents are sensitive to light and moisture; stability tests via TLC or HPLC every 6 months are recommended .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from tautomerism or impurities. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity. Cross-validate with computational methods (DFT calculations for H NMR chemical shifts). For example, highlights systematic analysis of contradictions through iterative data triangulation .

Q. What strategies optimize regioselective bromination in pyrazole derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups. For 1-cyclobutylpyrazole, bromination at the 4-position is favored due to steric and electronic effects. Use NBS (N-bromosuccinimide) in acetonitrile at 0°C to minimize di-substitution. Monitor reaction progress via LC-MS .

Q. How do steric effects of the cyclobutyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclobutyl group’s strain (83° bond angles) increases steric hindrance, slowing coupling kinetics. Mitigate this using bulky ligands (e.g., XPhos) to stabilize Pd catalysts. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) calculate LUMO energies to predict electrophilic sites. For this compound, the bromine atom’s σ* orbital is the primary electrophilic center, guiding SNAr reactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or solubility data?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Re-crystallize the compound in multiple solvents (e.g., ethanol, hexane) and compare DSC (Differential Scanning Calorimetry) thermograms. Cross-reference with XRD to confirm crystal packing .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.